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Compound of Interest

Compound Name: kipukasin D

Cat. No.: B11932179 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and structural

elucidation of Kipukasin D, a nucleoside derivative isolated from the fungus Aspergillus

versicolor. The information presented herein is intended to support research and development

efforts in natural product chemistry and drug discovery.

Introduction
Kipukasin D is a member of the kipukasin family of aroyl uridine derivatives, first isolated from

solid-substrate fermentation cultures of two Hawaiian isolates of Aspergillus versicolor.[1][2] Its

molecular formula has been determined as C₁₉H₂₂N₂O₉ based on Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS) data.[1] Like other nucleoside analogues,

kipukasins have been investigated for their potential biological activities, with some members of

the family showing modest activity against Gram-positive bacteria.[1][2] This guide focuses on

the key spectroscopic data and the experimental workflow for the isolation and characterization

of Kipukasin D.

Spectroscopic Data
The structural determination of Kipukasin D was achieved through comprehensive analysis of

its NMR and MS data. The following tables summarize the key quantitative spectroscopic

information.
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Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra of Kipukasin D were recorded in CDCl₃. The chemical shifts (δ)

are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for Kipukasin D

Position δ (ppm) Multiplicity J (Hz)

5 7.45 d 8.1

6 5.76 d 8.1

1' 5.92 d 4.8

2' 4.51 dd 5.1, 4.8

3' 5.48 t 5.1

4' 4.30 m

5'a 3.99 dd 12.6, 2.4

5'b 3.86 dd 12.6, 2.7

3'' 6.40 d 2.1

5'' 6.36 d 2.1

6''-CH₃ 2.37 s

2''-OCH₃ 3.79 s

4''-OCH₃ 3.82 s

4'-OH 3.31 d 4.8

5'-OH 2.58 t 6.0

NH 8.65 br s

Table 2: ¹³C NMR Spectroscopic Data for Kipukasin D
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Position δ (ppm)

2 150.8

4 162.9

5 103.4

6 140.4

1' 89.1

2' 70.3

3' 75.3

4' 84.1

5' 61.3

1'' 114.7

2'' 160.0

3'' 96.9

4'' 162.9

5'' 99.4

6'' 142.1

7'' 166.4

6''-CH₃ 22.0

2''-OCH₃ 55.7

4''-OCH₃ 55.9

Mass Spectrometry (MS) Data
High-resolution mass spectrometry was instrumental in determining the molecular formula of

Kipukasin D.

Table 3: Mass Spectrometry Data for Kipukasin D
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Parameter Value

Molecular Formula C₁₉H₂₂N₂O₉

Precursor Ion (m/z) 423.1398 [M+H]⁺

MS Level MS2

Collision Energy 45 HCD

Experimental Protocols
The following sections detail the methodologies for the isolation and spectroscopic analysis of

Kipukasin D, based on the original research and general laboratory practices for natural

product chemistry.

Fungal Cultivation and Extraction
Organism:Aspergillus versicolor (NRRL 35600) was cultured on a solid rice substrate.

Incubation: The fungus was incubated at 25 °C for 30 days.

Extraction: The fermented rice culture was extracted with ethyl acetate (EtOAc). The

resulting crude extract was then concentrated under reduced pressure.

Isolation and Purification
Solvent Partitioning: The crude EtOAc extract was subjected to solvent partitioning to

separate compounds based on polarity.

Size-Exclusion Chromatography: The partitioned extract was chromatographed on a

Sephadex LH-20 column to separate compounds based on size.

High-Performance Liquid Chromatography (HPLC): Final purification was achieved using

reversed-phase HPLC to yield pure Kipukasin D.

NMR Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b11932179?utm_src=pdf-body
https://www.benchchem.com/product/b11932179?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11932179?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrument: ¹H and ¹³C NMR spectra were acquired on a 300 MHz and 100 MHz

spectrometer, respectively.

Sample Preparation: Samples of purified Kipukasin D were dissolved in deuterated

chloroform (CDCl₃).

¹H NMR: Standard ¹H NMR spectra were recorded to determine proton chemical shifts,

multiplicities, and coupling constants.

¹³C NMR: Proton-decoupled ¹³C NMR spectra were recorded to determine carbon chemical

shifts.

2D NMR: Although not explicitly detailed for Kipukasin D in the primary literature, standard

2D NMR experiments such as COSY, HSQC, and HMBC would have been used on related

compounds to establish connectivities and confirm the final structure.

Mass Spectrometry
Instrument: A high-resolution mass spectrometer, such as a Thermo Q Exactive HF, was

used.

Ionization: Electrospray ionization (ESI) in positive ion mode was employed.

Analysis: High-resolution full scan MS was used to determine the accurate mass and

molecular formula. Tandem MS (MS/MS) was performed to obtain fragmentation patterns for

structural confirmation.

Visualization of Experimental Workflow
Since a specific signaling pathway for Kipukasin D has not yet been elucidated, the following

diagram illustrates the logical workflow for its isolation and structural determination.
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Isolation and structure elucidation workflow for Kipukasin D.
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Conclusion
This technical guide provides a consolidated resource for the spectroscopic data and

experimental protocols related to Kipukasin D. The detailed NMR and MS data, presented in a

structured format, serve as a valuable reference for researchers in the field. While the

biological mechanism of action for Kipukasin D remains an area for further investigation, the

foundational knowledge of its structure and properties presented here is crucial for future

studies into its potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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